Cas no 464-43-7 ((+)-Borneol)
(+)-Borneol Chemical and Physical Properties
Names and Identifiers
-
- (+)-Borneol
- (1R,2S,4R)-Borneol
- endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- (+)-Borneol
- BORNEOL, (+)-(AS)
- d-Borneol
- oct-7-en-2,5-dion
- oct-7-ene-2,5-dione
- [ "" ]
- Borneol
- Isoborneol
- (1R,2S,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- DL-Isoborneol
- 8D24LWT4FK
- Borneocamphor
- Camphol
- Malayan camphor
- Bornyl alcohol
- Baros camphor
- trans-Borneol
- Sumatra camphor
- Borneo camphor
- Bhimsaim camphor
- 2-Hydroxybornane
- DL-Borneol
- 2-Camphanol
- 2-Hydroxycamphane
- Dryobalanops camphor
- 2-Bornanol, endo-
- Camphane, 2-hydroxy-
- 2-endo-Bornyl alcohol
- (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept
- BORNEOLUM SYNTHETICUM
- endo-1,7,7-Trimethylbicyclo
- Borneol (contains ca. 20% Isoborneol)
- BORNEOL [MI]
- HY-N1368A
- (1R-endo)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-ol
- AI3-00116
- BORNEOL [INCI]
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-
- BRN 2038056
- 2-Hydroxy-1,7,7-trimethylnorbornane, endo-
- Q412435
- NS00080677
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-
- (+-)-borneol
- Q-100570
- (+)-Borneol, 97%
- BICYCLO(2.2.1)HEPTAN-2-OL, 1,7,7-TRIMETHYL-, endo-
- F0001-1255
- (1R,3S,4R)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol
- D-CAMPHANOL
- AKOS016004136
- Z1255372631
- BORNEOL (CONSTITUENT OF BLACK PEPPER)
- Hechenglongnao
- 4-06-00-00281 (Beilstein Handbook Reference)
- (+)?-?Borneol
- UN1312
- CCRIS 7300
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, (1R-endo)-
- UNII-M89NIB437X
- BORNEOL [HSDB]
- Enokon Pain relief patch-acupoint pressure stimulation
- (-) Borneol
- Bingpian
- CS-7758
- Borneol, dl-
- EINECS 208-080-0
- REL-(1S,2R,4S)-1,7,7-TRIMETHYLBICYCLO(2.2.1)HEPTAN-2-OL
- endo-2-Hydroxy-1,7,7-trimethylnorbornane
- CCG-36088
- UNII-8D24LWT4FK
- BORNEOL [MART.]
- BDBM36265
- HSDB 946
- MFCD00066427
- Enokon Pain relief patch
- (+)-Borneol, analytical standard
- NSC-60223
- Pain relief patch-acupoint pressure stimulation
- BORNEOL (CONSTITUENT OF BLACK PEPPER) [DSC]
- BORNEOL, (+/-)-
- 2-borneol
- Varicose Veins Patch
- CHEMBL486208
- DTXSID2058700
- DTXSID3052143
- BORNEOL [WHO-DD]
- Borneol, (+)-
- BORNEOL D-FORM [MI]
- M89NIB437X
- Borneol [UN1312] [Flammable solid]
- BORNEOL (MART.)
- CHEBI:15393
- BS-42578
- 124-76-5
- FEMA No. 2157
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-
- (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- CCRIS 6550
- MFCD00074821
- Flavor and Extract Manufacturers' Association Number 2157
- EN300-84951
- Endo-2-hydroxycamphane
- D-BORNEOL [WHO-DD]
- BORNEOLUM SYNTHETICUM [CHP]
- Dexborneol
- (1R,4R,6S)-1,7,7-trimethylbicyclo[2.2.1]heptan-6-ol
- ENDO-(+-)-BORNAN-2-OL
- BORNEOL [FHFI]
- BORNEOL [FCC]
- Endo-2-camphanol
- BORNEOL D-FORM
- NSC 60223
- (1R-endo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- 1,7,7-Trimethyl-bicyclo(2.2.1)heptan-2-ol, endo-
- FEMA NO. 2157, (+)-
- 507-70-0
- 464-43-7
- SCHEMBL56713
- BORNEOL, D-
- GTPL6413
- (+)-Borneol 100 microg/mL in Methanol
- D96054
- EINECS 207-352-6
- endo-Borneol
-
- MDL: MFCD00066427
- Inchi: 1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
- InChI Key: DTGKSKDOIYIVQL-WEDXCCLWSA-N
- SMILES: O[C@H]1C[C@H]2CC[C@]1(C)C2(C)C
Computed Properties
- Exact Mass: 154.13600
- Monoisotopic Mass: 154.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Powder
- Density: 0.8704 (rough estimate)
- Melting Point: 206-209 °C (lit.)
- Boiling Point: 237.64°C (rough estimate)
- Flash Point: Fahrenheit: 149 ° f
Celsius: 65 ° c - Refractive Index: 1.4723 (estimate)
- PSA: 20.23000
- LogP: 2.19350
- Solubility: Almost insoluble in water
- FEMA: 2157
- Specific Rotation: 36 º (c=5 in EtOH)
- Color/Form: 2000 μg/mL in methanol
- Optical Activity: [α]20/D 37.0±2.0°, c = 5 in ethanol
(+)-Borneol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H228
- Warning Statement: P210
- Hazardous Material transportation number:UN 1312
- WGK Germany:3
- Hazard Category Code: 11
- Safety Instruction: S16; S33; S36; S7/9
- RTECS:ED7060000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:4.1
- Risk Phrases:R11
- Packing Group:III
- Safety Term:4.1
- HazardClass:4.1
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(+)-Borneol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(+)-Borneol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S3959-25mg |
(+)-Borneol |
464-43-7 | 98% | 25mg |
¥795.13 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B109562-20mg |
(+)-Borneol |
464-43-7 | ,≥98%(GC) | 20mg |
¥205.90 | 2023-09-04 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BB3622-1g |
(+)-Borneol |
464-43-7 | ≥98% | 1g |
¥420元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BB3622-250mg |
(+)-Borneol |
464-43-7 | ≥98% | 250mg |
¥145元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BB3622-5g |
(+)-Borneol |
464-43-7 | ≥98% | 5g |
¥1750元 | 2023-09-15 | |
| BAI LING WEI Technology Co., Ltd. | CP-TER-007S-1mL |
(+)-Borneol Standard,100 μg/mL in Methanol |
464-43-7 | 100 μg/mL in Methanol | 1mL |
¥ 1158 | 2022-04-26 | |
| abcr | AB165479-100 mg |
(+)-Borneol |
464-43-7 | 100 mg |
€133.00 | 2023-07-20 | ||
| Chengdu Biopurify Phytochemicals Ltd | SBP03818-100mg |
(+)-Borneol |
464-43-7 | 98% | 100mg |
$40 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | SBP03818-20mg |
(+)-Borneol |
464-43-7 | 98% | 20mg |
$20 | 2023-09-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011606-1g |
(+)-Borneol |
464-43-7 | 98% | 1g |
¥593 | 2024-05-23 |
(+)-Borneol Suppliers
(+)-Borneol Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Diterpenoids
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on (+)-Borneol
Exploring (+)-Borneol (CAS No. 464-43-7): A Versatile Natural Compound with Modern Applications
(+)-Borneol (CAS No. 464-43-7), a bicyclic monoterpenoid, is a naturally occurring organic compound widely recognized for its distinct camphor-like aroma and multifaceted applications. Also referred to as endo-borneol or d-borneol, this compound is structurally related to camphor and is often sourced from plants like Artemisia, Blumea balsamifera, and Cinnamomum camphora. Its unique molecular configuration (C10H18O) grants it exceptional solubility in organic solvents, making it a valuable ingredient in industries ranging from pharmaceuticals to cosmetics.
In recent years, (+)-Borneol has gained attention for its potential role in traditional medicine modernization, particularly in aromatherapy and neuroprotective research. Studies suggest it may enhance blood-brain barrier permeability, a hot topic in drug delivery systems. This aligns with growing consumer interest in bioactive plant derivatives and natural cognitive enhancers, as evidenced by rising Google searches for terms like "borneol brain health" and "natural terpenes for wellness".
The compound's chiral purity (specifically the (+)-enantiomer) is crucial for its biological activity, distinguishing it from its (-)-borneol counterpart. This specificity is increasingly relevant in precision medicine discussions, where molecular handedness affects therapeutic outcomes. Analytical techniques like chiral HPLC and GC-MS are essential for verifying the optical purity of commercial (+)-Borneol samples, a key concern for researchers sourcing materials for in vitro studies.
Beyond healthcare, (+)-Borneol (CAS 464-43-7) finds applications in flavor and fragrance formulations. Its ability to impart fresh, woody notes makes it popular in niche perfumery and eco-friendly cleaning products—categories experiencing growth due to the clean label movement. Manufacturers are innovating with microencapsulation techniques to improve its stability in sustainable packaging systems, addressing another trending search topic: "green chemistry in FMCG".
Quality control remains paramount when working with (+)-Borneol. Reputable suppliers provide certificates of analysis detailing parameters like melting point (208-210°C) and specific rotation (+37° to +38°). These specifications help differentiate genuine material from adulterated products—a common concern given the compound's use in TCM formulations and essential oil blends. The growing demand for standardized botanical extracts has made CAS 464-43-7 a frequently searched identifier among quality assurance professionals.
Emerging research directions include exploring (+)-Borneol's potential in nanocarrier systems for targeted drug delivery, particularly for CNS disorders. This intersects with popular scientific queries about "blood-brain barrier penetration techniques" and "natural adjuvants for drug absorption". Meanwhile, its GRAS status (Generally Recognized As Safe) by regulatory bodies supports its inclusion in food-grade applications, though proper dosage guidelines must be followed.
From an industrial perspective, 464-43-7 represents an interesting case study in terpene isolation methods. Modern extraction technologies like supercritical CO2 extraction and molecular distillation are improving yields while meeting demands for solvent-free processing—another trending topic in plant extraction forums. These advancements address common search queries such as "high-purity borneol production" and "sustainable terpene extraction".
As consumers increasingly seek plant-based alternatives to synthetic compounds, (+)-Borneol's profile continues to rise. Its dual functionality as both a bioactive compound and fragrance ingredient positions it favorably in markets valuing multifunctional ingredients. However, researchers emphasize the need for more clinical trials to substantiate traditional claims—a reminder that even well-studied natural compounds require rigorous evaluation in modern contexts.
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